molecular formula C9H14N2 B1333479 (4-Isopropylphenyl)hydrazine CAS No. 63693-65-2

(4-Isopropylphenyl)hydrazine

Cat. No. B1333479
CAS RN: 63693-65-2
M. Wt: 150.22 g/mol
InChI Key: ZYATZFJUOXJFPY-UHFFFAOYSA-N
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Patent
US05744471

Procedure details

To a stirred suspension of dimethyl 7-chloro-4-hydroxyquinoline- 2,3-dicarboxylate (2.01 g, 6.80 mM) and 4-isopropylphenyl hydrazine hydrochloride (8.90 g, 47.6 mM) in ethanol (72 mL) was added triethylamine(7.6 mL, 54.5 mH) to give a brown solution. This solution was refluxed for 16 hours, cooled to room temperature, and then added slowly to a mixture of hydrochloric acid (12N, 100 mL) and ice (100 mL) with vigorous stirringwhereupon a pink suspension formed. The suspension was filtered, and the collected solids were washed with a cold solution made by mixing methanol (100 mL), hydrochloric acid (100 mL, 12N) and ice (100 g) to give the 4-isopropylphenyl hydrazine salt of the title compound as a purple powder (1.80 g). This material was refluxed in glacial acetic acid (15 mL) for 3 hours to give a tan suspension. The suspension was cooled to room temperature and filtered. The collected solids were washed with glacial acetic acid (10 mL) and ether to give the title compound (1.125 g, 43%) asa tan powder, mp 367°-369° C.; MS(CI): 382 (M+H). Analysis for C20H16ClN3O3 ·0.1 H2O: Calculated: C, 62.60; H, 4.26; N, 10.95; Found: C, 62.60; H, 4.35; N, 10.73; NMR: 13.82 (v br s, 1H exchangeable), 8.41 (s, 1H exchangeable), 8.23 (d, J=8.64 Hz, 1H), 7.89 (d, J=1.98 Hz, 1H), 7.61 (dd, J=1.98, 8.64 Hz, 1H), 7.04 (d, J=8.42 Hz, 2H), 6.74 (d, J=8.42 Hz, 2H), 2.78 (septet, J=6.87 Hz, 1H), 1.15 (d, J=6.87 Hz, 6H).
Quantity
2.01 g
Type
reactant
Reaction Step One
Quantity
8.9 g
Type
reactant
Reaction Step One
Quantity
72 mL
Type
solvent
Reaction Step One
Quantity
7.6 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
ClC1C=C2C(C(O)=C(C(OC)=O)C(C(OC)=O)=N2)=CC=1.Cl.[CH:22]([C:25]1[CH:30]=[CH:29][C:28]([NH:31][NH2:32])=[CH:27][CH:26]=1)([CH3:24])[CH3:23].C(N(CC)CC)C.Cl>C(O)C>[CH:22]([C:25]1[CH:30]=[CH:29][C:28]([NH:31][NH2:32])=[CH:27][CH:26]=1)([CH3:24])[CH3:23] |f:1.2|

Inputs

Step One
Name
Quantity
2.01 g
Type
reactant
Smiles
ClC1=CC=C2C(=C(C(=NC2=C1)C(=O)OC)C(=O)OC)O
Name
Quantity
8.9 g
Type
reactant
Smiles
Cl.C(C)(C)C1=CC=C(C=C1)NN
Name
Quantity
72 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
7.6 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Name
ice
Quantity
100 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a brown solution
TEMPERATURE
Type
TEMPERATURE
Details
This solution was refluxed for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
formed
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
WASH
Type
WASH
Details
the collected solids were washed with a cold solution
ADDITION
Type
ADDITION
Details
by mixing methanol (100 mL), hydrochloric acid (100 mL, 12N) and ice (100 g)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C1=CC=C(C=C1)NN
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.